Cas no 371935-74-9 (PI-103)

PI-103 structure
Nome del prodotto:PI-103
Numero CAS:371935-74-9
MF:C19H16N4O3
MW:348.355343818665
MDL:MFCD11983145
CID:67882
PubChem ID:9884685
PI-103 Proprietà chimiche e fisiche
Nomi e identificatori
-
- PI 103 hydrochloride
- PI-103
- 3-(4-morpholin-4-ylpyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- 3-[4-(4-MORPHOLINYLPYRIDO)[3',2':4,5]FURO[3,2-D]PYRIMIDIN-2-YL]PHENOL HYDROCHLORIDE
- Name: Y 27632
- Phenol, 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]-
- PI 103
- PI-103 (FREE BASE) (PI 103)
- X6K
- PI103
- 3-(4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- YQX02F616F
- AK163162
- 3-[4-(4-Morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-(4-Morpholin-4-Ylpyrido[3',2':4,5]furo[3,2-D]pyrimidin-2-Yl)phenol
- Phenol, 3-(4-(4-morpholinyl)pyrido(3',2':4,5)furo(3,2-d)pyrimidin-2-yl)-
- s1038
- PIK-103
- NSC-776996
- BCP19373
- NCGC00187906-03
- 371935-74-9 (free base)
- NCGC00187906-01
- BRD-K67868012-003-01-5
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-4-yl]phenol
- NSC-759676
- BCP01923
- HMS3650M10
- 3-[4-(4-morpholinyl)-2-pyrido[2,3]furo[2,4-b]pyrimidinyl]phenol
- 3-(4-morpholinopyrido[2,3]furo[2,4-b]pyrimidin-2-yl)phenol
- compound 2 [PMID: 17601739]
- 3-(4-morpholin-4-ylpyrido[3 ,2 :4,5]furo[3,2-d]pyrimidin-2-yl)phenol
- MFCD11983145
- Kinome_3597
- CCG-101301
- SW218117-2
- AC-31514
- SCHEMBL258242
- HMS3654E09
- EX-A039
- BCPP000107
- SMR002530603
- CHEMBL573339
- HMS3295E19
- HY-10115
- 4l23
- FT-0712341
- 3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]
- cid_9884685
- AMY23717
- PI-103 HCl
- 3-[4-(morpholin-4-yl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- CHEBI:90524
- NSC776996
- HMS3244E11
- 3-(4-(4-morpholinyl)pyrido[3?,2?:4,5]furo[3,2-d]pyrimidin-2- yl)phenol
- NCGC00187906-02
- HMS3244E12
- DTXSID40190676
- mTOR Inhibitor, PI103
- MLS006010988
- AKOS024462563
- 371935-74-9
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl]phenol
- TUVCWJQQGGETHL-UHFFFAOYSA-N
- AS-16221
- UNII-YQX02F616F
- 3-[6-(morpholin-4-yl)-8-oxa-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2,4,6,9,11-hexaen-4-yl]phenol
- 2x6k
- BDBM25045
- GTPL5701
- pyridofuropyrimidine derivative, 2
- 3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)phenol
- NCGC00187906-15
- NSC759676
- SR-01000946304
- PI-103 hydrobromide
- HMS3244F11
- PI 103 hydrobromide
- CS-0127
- HMS3229C15
- PIK 103
- PI 3-K Inhibitor V
- Q27088379
- SR-01000946304-1
- 3-[4-(4-Morpholinylpyrido[3',2',4,5]furo[3,2-d]pyrimidin-2-yl]phenol
- 3-[6-(MORPHOLIN-4-YL)-8-OXA-3,5,10-TRIAZATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAEN-4-YL]PHENOL
- BRD-K67868012-001-07-6
- SDCCGSBI-0086698.P006
- 3-[4-Morpholin-4-ylpyrido[3',2':4,5]furo[3,2-d]pyriMidin-2-yl]phenol
- PI-103?
- BRD-K67868012-003-02-3
-
- MDL: MFCD11983145
- Inchi: 1S/C19H16N4O3/c24-13-4-1-3-12(11-13)17-21-15-14-5-2-6-20-19(14)26-16(15)18(22-17)23-7-9-25-10-8-23/h1-6,11,24H,7-10H2
- Chiave InChI: TUVCWJQQGGETHL-UHFFFAOYSA-N
- Sorrisi: O1C([H])([H])C([H])([H])N(C2C3=C(C4C([H])=C([H])C([H])=NC=4O3)N=C(C3C([H])=C([H])C([H])=C(C=3[H])O[H])N=2)C([H])([H])C1([H])[H]
Proprietà calcolate
- Massa esatta: 384.09900
- Massa monoisotopica: 348.12224039g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 26
- Conta legami ruotabili: 2
- Complessità: 489
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 84.5
- XLogP3: 2.7
Proprietà sperimentali
- Punto di ebollizione: 520.25°C at 760 mmHg
- PSA: 84.51000
- LogP: 3.84720
PI-103 Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PI-103 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | P400000-250mg |
PI 103 |
371935-74-9 | 250mg |
$1642.00 | 2023-05-17 | ||
eNovation Chemicals LLC | D372374-50mg |
3-[4-(4-Morpholinylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenol |
371935-74-9 | 98% | 50mg |
$220 | 2024-05-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11230-1mg |
PI-103 |
371935-74-9 | 1mg |
¥386.0 | 2021-09-08 | ||
Biosynth | WPA93574-5 mg |
PI-103 |
371935-74-9 | 5mg |
$225.25 | 2022-12-28 | ||
Ambeed | A344838-1mg |
3-(4-Morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl)phenol |
371935-74-9 | 98% | 1mg |
$18.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P11230-10mg |
PI-103 |
371935-74-9 | 10mg |
¥1446.0 | 2021-09-08 | ||
MedChemExpress | HY-10115-10mg |
PI-103 |
371935-74-9 | 98.93% | 10mg |
¥1550 | 2024-07-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6572-5mg |
PI-103 |
371935-74-9 | 98% | 5mg |
¥780.00 | 2023-09-10 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6572-100mg |
PI-103 |
371935-74-9 | 98% | 100mg |
¥5454.00 | 2023-09-10 | |
ChemScence | CS-0127-5mg |
PI-103 |
371935-74-9 | 98.93% | 5mg |
$66.0 | 2022-04-27 |
PI-103 Letteratura correlata
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
-
3. Back matter
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
371935-74-9 (PI-103) Prodotti correlati
- 96638-79-8(Decuroside I)
- 2187435-34-1(N-Ethylbicyclo[1.1.1]pentan-1-amine)
- 868213-55-2(2-(4-methylphenyl)-2-oxoethyl 2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate)
- 2229476-18-8(3-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,4-trifluorobutanoic acid)
- 1182832-80-9(1-CYCLOPROPYL-2-(2-METHOXYPHENYL)ETHAN-1-AMINE)
- 317345-81-6(4-(Boc-(methyl)amino)butanamide)
- 152754-11-5(Bis(4-isopropyl-4,5-dihydrooxazol-2-yl)methane)
- 768397-43-9(4-chloro-6-cyclobutylpyrimidine)
- 881040-68-2(Methyl 6-ethyl-1h-indole-2-carboxylate)
- 100193-44-0(2-(4,5-Dimethoxy-2-nitrophenyl)succinic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:371935-74-9)PI-103

Purezza:99%/99%/99%
Quantità:50mg/100mg/250mg
Prezzo ($):167.0/285.0/485.0
atkchemica
(CAS:371935-74-9)PI-103

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta